
(r)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is a phenolic compound characterized by the presence of a hydroxyethyl group and two methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with an appropriate hydroxyethylating agent under controlled conditions. One common method involves the use of ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The phenolic hydroxyl group can be reduced to form an ether.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(1-oxoethyl)-2,6-dimethoxyphenol.
Reduction: Formation of 4-(1-ethoxyethyl)-2,6-dimethoxyphenol.
Substitution: Formation of various substituted phenolic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the phenolic hydroxyl group can act as a proton donor or acceptor. These interactions can influence cellular pathways and enzyme activities, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Hydroxyethyl)-2,6-dimethoxyphenol: Lacks the ®-configuration, which may affect its biological activity.
4-(1-Hydroxyethyl)-2,6-dimethylphenol: Similar structure but with methyl groups instead of methoxy groups.
4-(1-Hydroxyethyl)-2,6-dihydroxyphenol: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is unique due to its specific stereochemistry and the presence of both hydroxyethyl and methoxy groups. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H14O4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
4-[(1R)-1-hydroxyethyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H14O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,11-12H,1-3H3/t6-/m1/s1 |
Clave InChI |
DDDDTTULEBRRJZ-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C(=C1)OC)O)OC)O |
SMILES canónico |
CC(C1=CC(=C(C(=C1)OC)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


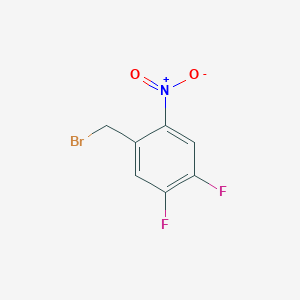
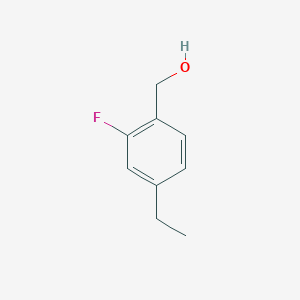

![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
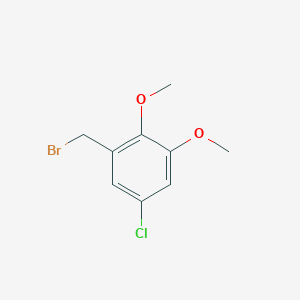
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)
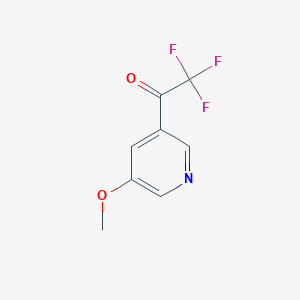
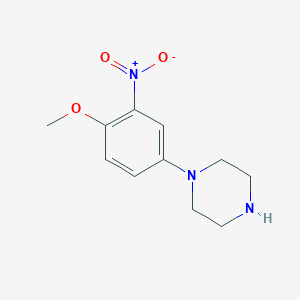
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599528.png)
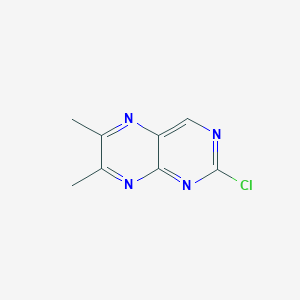
![2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)

amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
